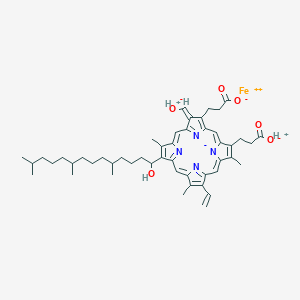![molecular formula C20H17NO2 B231361 N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide, also known as 2'-methoxy-[1,1'-biphenyl]-2-carboxamidine (OMBC), is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
OMBC binds to amyloid fibrils and GPCRs through specific interactions with amino acid residues in the protein. The binding of OMBC to amyloid fibrils results in a fluorescence signal that can be detected using spectroscopy. The binding of OMBC to GPCRs can activate or inhibit signaling pathways, depending on the specific receptor and ligand.
Effets Biochimiques Et Physiologiques
OMBC has been shown to selectively bind to amyloid fibrils and GPCRs, with minimal binding to other proteins or cellular components. This selectivity makes OMBC a useful tool for studying these targets in vitro and in vivo. However, the effects of OMBC on cellular processes and physiological systems are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
OMBC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of selectivity for its targets. Additionally, OMBC can be used in a variety of experimental settings, including in vitro assays, imaging studies, and animal models. However, OMBC also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on OMBC. One area of focus is the development of new fluorescent probes based on the structure of OMBC for detecting amyloid fibrils and other protein aggregates. Another area of focus is the identification of new GPCRs that can be targeted by OMBC and the development of new drugs based on this targeting. Additionally, further investigation is needed to understand the biochemical and physiological effects of OMBC and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
OMBC can be synthesized using a two-step process. First, 2-bromo-1,1'-biphenyl is reacted with sodium methoxide to form 2-methoxy-1,1'-biphenyl. Then, this intermediate is reacted with 4-methoxybenzoyl chloride in the presence of a base to form OMBC.
Applications De Recherche Scientifique
OMBC has been studied for its potential use as a fluorescent probe for detecting amyloid fibrils, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's. OMBC has also been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are targets for many drugs.
Propriétés
Nom du produit |
N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C20H17NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
4-methoxy-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C20H17NO2/c1-23-17-13-11-16(12-14-17)20(22)21-19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22) |
Clé InChI |
PPWJUEUKAQPUIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



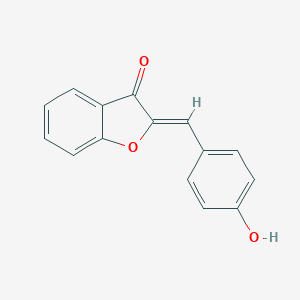
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
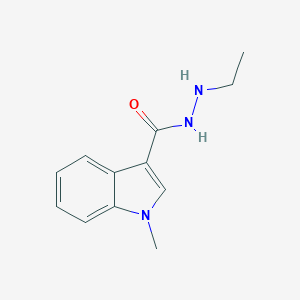
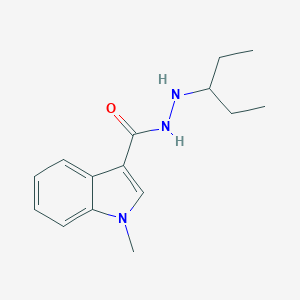
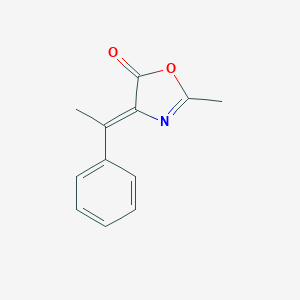

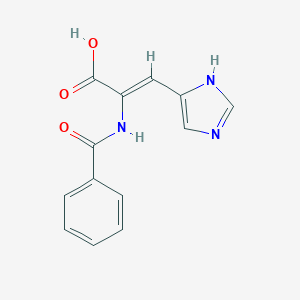
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
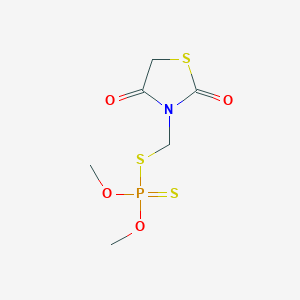
![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
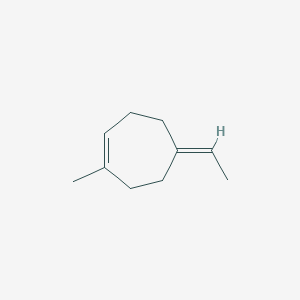
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
